2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-5-amine with a suitable phenolic compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-pyrazol-5-ylboronic acid
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
Uniqueness
2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to its specific aminomethyl linkage between the phenol and pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17;/h3-8,10,14,17H,9H2,1-2H3;1H |
InChI Key |
NIYZJXPROVDQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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